[2-Bromo-3-(2,2,2-trifluoroethoxy)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Bromo-3-(2,2,2-trifluoroethoxy)phenyl]methanol is an organic compound characterized by the presence of a bromine atom, a trifluoroethoxy group, and a hydroxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Bromo-3-(2,2,2-trifluoroethoxy)phenyl]methanol typically involves the following steps:
Trifluoroethoxylation: The trifluoroethoxy group can be introduced via a nucleophilic substitution reaction using 2,2,2-trifluoroethanol and a suitable base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Hydroxylation: The hydroxyl group can be introduced through a Grignard reaction or a reduction process. For instance, the reaction of a Grignard reagent with a suitable carbonyl compound followed by hydrolysis can yield the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in [2-Bromo-3-(2,2,2-trifluoroethoxy)phenyl]methanol can be oxidized to form a carbonyl compound using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can undergo reduction reactions, particularly the reduction of the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products
Oxidation: Formation of carbonyl compounds (e.g., aldehydes, ketones)
Reduction: Formation of dehalogenated products
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
Chemistry
In chemistry, [2-Bromo-3-(2,2,2-trifluoroethoxy)phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of trifluoroethoxy and bromine substituents on biological activity. It may serve as a precursor for the synthesis of biologically active molecules.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The trifluoroethoxy group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of [2-Bromo-3-(2,2,2-trifluoroethoxy)phenyl]methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparison with Similar Compounds
Similar Compounds
[2-Bromo-3-(trifluoromethyl)phenyl]methanol: Similar structure but with a trifluoromethyl group instead of a trifluoroethoxy group.
[2-Bromo-3-(methoxy)phenyl]methanol: Contains a methoxy group instead of a trifluoroethoxy group.
[2-Bromo-3-(ethoxy)phenyl]methanol: Contains an ethoxy group instead of a trifluoroethoxy group.
Uniqueness
The presence of the trifluoroethoxy group in [2-Bromo-3-(2,2,2-trifluoroethoxy)phenyl]methanol imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it particularly valuable in applications where these properties are desirable.
Properties
IUPAC Name |
[2-bromo-3-(2,2,2-trifluoroethoxy)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O2/c10-8-6(4-14)2-1-3-7(8)15-5-9(11,12)13/h1-3,14H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IILQBYNHKLHXRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OCC(F)(F)F)Br)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.